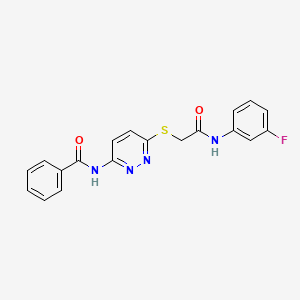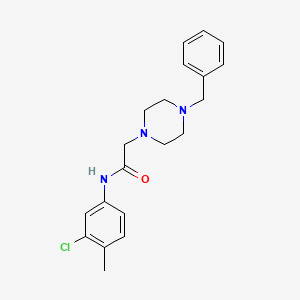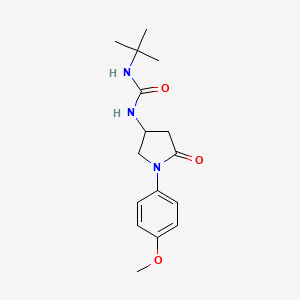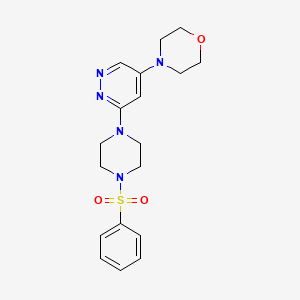
N-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide, also known as Compound A, is a potent and selective inhibitor of a specific protein kinase. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
Neurodegenerative Disease Research
The compound has been identified as a potential candidate for the development of positron emission tomography (PET) imaging probes . This application is particularly relevant in the context of neurodegenerative diseases such as Parkinson’s, Huntington’s, and Alzheimer’s disease . The dysregulation of tropomyosin receptor kinases (TrkA/B/C) is a hallmark of these diseases, and the compound’s ability to inhibit Trk signaling could be pivotal in understanding and tracking disease progression through PET imaging.
Cancer Therapeutics
Beyond neurodegenerative diseases, TrkA/B/C signaling is also known to drive tumorigenesis and metastatic potential in various cancers . The compound’s inhibitory effect on Trk receptors suggests its utility in cancer research, where it could be used to explore therapeutic avenues for neurogenic and non-neurogenic human cancers .
Anti-Fibrosis Activity
In the realm of fibrotic diseases, pyrimidine derivatives, which are structurally related to the compound, have shown significant anti-fibrotic activities . These compounds have been evaluated against immortalized rat hepatic stellate cells, and some have presented better activities than existing drugs. This indicates that our compound could be studied further for its efficacy in treating conditions like liver fibrosis.
Medicinal Chemistry
The compound’s structure, featuring a pyrimidine moiety, is considered a privileged structure in medicinal chemistry . It can be employed in the design of libraries of novel heterocyclic compounds with potential biological activities, opening avenues for the discovery of new drugs with diverse pharmacological profiles.
Pharmacological Activity Profiling
Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . The compound could be used as a core structure to synthesize new derivatives and study their activity profiles, which could lead to the development of new pharmacological agents.
Collagen Synthesis Inhibition
In the study of anti-fibrosis activity, compounds similar to the one have been shown to effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture medium . This suggests that the compound could be researched for its potential to inhibit collagen synthesis in fibrotic diseases.
Radioligand Development
The compound’s suitability for efficient fluorine-18 labeling makes it a promising candidate for the development of radioligands . These radioligands can be used in PET scans to visualize and quantify physiological functions, which is crucial for both diagnostics and the evaluation of therapeutic responses.
Wirkmechanismus
Target of Action
The primary targets of this compound are the tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in numerous neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease . They are also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Mode of Action
The compound interacts with its targets, the TrkA/B/C receptors, by inhibiting their function . The inhibition of these receptors disrupts their signaling pathways, which can lead to changes in cellular processes such as cell growth and differentiation .
Biochemical Pathways
The compound affects the signaling pathways associated with the TrkA/B/C receptors . These pathways are involved in a variety of cellular processes, including cell survival, growth, and differentiation . By inhibiting these receptors, the compound can disrupt these processes and potentially halt the progression of diseases or cancers associated with dysregulated TrkA/B/C signaling .
Pharmacokinetics
The compound has been identified as a potential candidate for positron emission tomography (pet) imaging probes , suggesting that it may have favorable physicochemical properties for in vivo applications .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on the TrkA/B/C receptors . By inhibiting these receptors, the compound can disrupt the signaling pathways associated with these receptors, leading to changes in cellular processes such as cell growth and differentiation . This can potentially halt the progression of diseases or cancers associated with dysregulated TrkA/B/C signaling .
Eigenschaften
IUPAC Name |
N-[6-[2-(3-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c20-14-7-4-8-15(11-14)21-17(25)12-27-18-10-9-16(23-24-18)22-19(26)13-5-2-1-3-6-13/h1-11H,12H2,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUFVNZCKZEKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N1-(2-chlorobenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2895521.png)

![(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2895525.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide](/img/structure/B2895529.png)

![(Z)-5-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2895534.png)



![1-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione](/img/structure/B2895539.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2895540.png)